2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol
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Overview
Description
2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is an organic compound with the molecular formula C18H30O3S. This compound is characterized by its long chain of ethoxy groups and an octyloxy-substituted phenoxy group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol typically involves the reaction of 4-(Octyloxy)phenol with ethylene oxide in the presence of a base to form the intermediate 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanol. This intermediate is then reacted with thionyl chloride to form the corresponding chloride, which is subsequently treated with sodium thiolate to yield the final thiol compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents used in the reactions are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohol.
Substitution: Thioethers.
Scientific Research Applications
2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting reactive oxygen species.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of 2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol involves its thiol group, which can undergo redox reactions. The thiol group can donate electrons to reactive oxygen species, neutralizing them and preventing oxidative damage. This compound can also form disulfide bonds with other thiol-containing molecules, modulating their activity and stability .
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(2-(2-(2-Methoxyethoxy)ethoxy)ethanol: Contains a methoxy group instead of an octyloxy group.
Tetraethylene glycol monotosylate: Similar ethoxy chain but with a tosylate group instead of a thiol group.
Uniqueness
2-(2-(2-(2-(4-(Octyloxy)phenoxy)ethoxy)ethoxy)ethoxy)ethanethiol is unique due to its combination of a long ethoxy chain, an octyloxy-substituted phenoxy group, and a reactive thiol group. This combination imparts specific chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
649739-44-6 |
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Molecular Formula |
C22H38O5S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-[2-[2-[2-(4-octoxyphenoxy)ethoxy]ethoxy]ethoxy]ethanethiol |
InChI |
InChI=1S/C22H38O5S/c1-2-3-4-5-6-7-12-26-21-8-10-22(11-9-21)27-18-17-24-14-13-23-15-16-25-19-20-28/h8-11,28H,2-7,12-20H2,1H3 |
InChI Key |
FCZVNJQMILCVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCS |
Origin of Product |
United States |
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